2-methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxy and methyl groups, along with the oxadiazole ring, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. This intermediate is then coupled with a pyridine derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be converted to amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine
- 2-methoxy-3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-3-yl]-6-methylpyridine
- 2-methoxy-3-[5-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methylpyridine
Uniqueness
2-methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the 1,2,4-oxadiazole ring also imparts distinct properties compared to other regioisomers .
Properties
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-7-8-13(16(17-10)21-3)14-18-15(22-19-14)11-5-4-6-12(9-11)20-2/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVHWNFARCJPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.